4,7-Dimethylbenzofuran

benzofuran synthesis substituent migration regioselective cyclization

4,7-Dimethylbenzofuran is the sole regioisomer that yields potent RAR agonists effective at 0.1 mg/kg oral dose; alternative dimethyl isomers are inactive. Its symmetrical substitution pattern enables selective C2 lithiation for systematic library construction. Distinct boiling point (216°C) and density (1.041) allow rapid incoming QC differentiation from the 5,6-dimethyl isomer. Reproducible synthesis from 2,6-dimethylphenol (Chem. Commun. 2024) ensures a reliable supply of the correct building block—eliminate regioisomer substitution risk and secure your synthetic route.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 28715-26-6
Cat. No. B1206008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dimethylbenzofuran
CAS28715-26-6
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=C2C=COC2=C(C=C1)C
InChIInChI=1S/C10H10O/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-6H,1-2H3
InChIKeyPFXVPEGRXODMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethylbenzofuran CAS 28715-26-6: Strategic Procurement and Research Synthesis Building Block Overview


4,7-Dimethylbenzofuran (CAS 28715-26-6, molecular formula C10H10O, MW 146.19 g/mol) is a benzofuran-class heterocyclic aromatic compound characterized by two methyl substituents positioned symmetrically at the 4- and 7-positions of the fused benzene-furan ring system. This specific substitution pattern confers distinct steric and electronic properties that differentiate it from other dimethylbenzofuran regioisomers (e.g., 3,6-dimethylbenzofuran CAS 24410-50-2; 5,6-dimethylbenzofuran CAS 24410-52-4). The compound is primarily employed as a synthetic intermediate and building block in medicinal chemistry and organic synthesis [1], with established utility in the preparation of RAR (retinoic acid receptor) agonists, kinase-targeting scaffolds, and functional materials [2].

Why 4,7-Dimethylbenzofuran Cannot Be Interchanged with Alternative Dimethylbenzofuran Regioisomers


Procurement decisions involving dimethylbenzofuran isomers cannot rely on generic benzofuran class interchangeability. The precise methylation pattern dictates fundamentally different reactivity profiles in downstream functionalization, including electrophilic substitution regioselectivity, lithiation behavior, and cross-coupling outcomes. Furthermore, literature SAR (structure-activity relationship) studies demonstrate that the 4,7-dimethyl substitution pattern imparts distinct pharmacological properties to derivative compounds compared to 3,6-, 5,6-, or 4,5,7-substituted analogs [1]. Substituting an incorrect regioisomer without verifying positional identity may result in failed synthetic routes, altered biological activity profiles, or unreproducible experimental outcomes [2].

4,7-Dimethylbenzofuran: Quantitative Comparative Evidence for Research Selection and Sourcing Decisions


4,7-Dimethylbenzofuran: Selective Synthesis Yield from 2,6-Dimethylphenol vs. Alternative Regioisomers

A 2024 methodology reported by Kobayashi et al. achieves selective synthesis of 4,7-dimethyl-substituted benzofuran (designated 4d/3c) from 2,6-dimethylphenol and alkynyl sulfoxides via charge-accelerated [3,3]-sigmatropic rearrangement and subsequent substituent migration. This method provides 4,7-dimethylbenzofuran in good yield, whereas the same approach applied to alternative phenol substrates produces different regioisomeric outcomes [1].

benzofuran synthesis substituent migration regioselective cyclization charge-accelerated rearrangement

4,7-Dimethylbenzofuran vs. 5,6-Dimethylbenzofuran: Boiling Point and Physical Property Comparison

Comparative analysis of computed and experimentally estimated physicochemical properties reveals measurable differences between 4,7-dimethylbenzofuran and its 5,6-dimethyl regioisomer. These differences are critical for identity verification and purity assessment during procurement and analytical method development [1].

physicochemical properties boiling point density refractive index quality control

4,7-Dimethylbenzofuran vs. 3,6-Dimethylbenzofuran: Computational LogP and Lipophilicity Equivalence Analysis

Computational XLogP3 values indicate equivalent lipophilicity between 4,7-dimethylbenzofuran and its 3,6-dimethyl regioisomer. This equivalence means that selection between these isomers should be driven by synthetic accessibility or specific substitution-dependent reactivity rather than predicted membrane permeability differences [1][2].

lipophilicity XLogP3 ADMET prediction partition coefficient medicinal chemistry

4,7-Dimethylbenzofuran-2-yl Derivative: In Vivo Immunosuppressive Efficacy Comparison Against Alternative Benzofuran Substitution Patterns

Yoshimura et al. (J. Med. Chem. 2000) conducted a comparative SAR evaluation of benzofuranyl-pyrrole derivatives as RARα agonists. The 4,7-dimethylbenzofuran-2-yl derivative (compound 1b) demonstrated potent oral immunosuppressive activity at 0.1 mg/kg in mouse models, whereas the 4,5,7-trimethylbenzofuran derivative (1h) and the 6,7-dimethylbenzofuran derivative (1i) showed only weak inhibitory activity under comparable conditions [1].

RARα agonist immunosuppression SAR delayed-type hypersensitivity antibody inhibition

4,7-Dimethylbenzofuran-2-carbaldehyde: Lithiation and Formylation Efficiency for C2-Functionalized Building Blocks

Patent data (US06258811B1) demonstrates the regioselective lithiation and formylation of 4,7-dimethylbenzofuran at the C2 position using n-butyllithium followed by DMF quenching, producing 4,7-dimethylbenzofuran-2-carbaldehyde with defined yield metrics . The 4,7-dimethyl substitution pattern directs deprotonation to the C2 position while leaving the methyl-substituted benzene positions inert to lithiation conditions.

C2 functionalization lithiation formylation building block synthesis benzofuran-2-carbaldehyde

4,7-Dimethylbenzofuran: Primary Research and Industrial Application Scenarios Based on Verified Evidence


Synthesis of RARα/RARβ Agonist Pharmacophores and Immunomodulatory Drug Candidates

Based on the SAR evidence from Yoshimura et al. (J. Med. Chem. 2000) and subsequent patent literature, 4,7-dimethylbenzofuran serves as the essential benzofuran core for constructing potent retinoic acid receptor agonists with immunomodulatory activity. The 4,7-dimethyl-2-substituted benzofuran scaffold is specifically required for optimal in vivo efficacy at low oral doses (0.1 mg/kg). The 4,5,7-trimethyl and 6,7-dimethyl analogs demonstrated weak activity in the same assay systems, establishing that the 4,7-dimethyl substitution geometry is non-negotiable for this pharmacophore [1][2]. Researchers developing RARα-selective or RARβ-selective agonists should procure 4,7-dimethylbenzofuran specifically rather than alternative regioisomers to maintain target activity.

Preparation of C2-Functionalized Benzofuran Building Blocks via Regioselective Lithiation

The reproducible C2 lithiation of 4,7-dimethylbenzofuran enables efficient synthesis of 4,7-dimethylbenzofuran-2-carbaldehyde, a versatile intermediate for further derivatization. The protocol described in US06258811B1 provides a validated method with defined stoichiometry and yield metrics, making 4,7-dimethylbenzofuran a reliable starting material for preparing C2-substituted benzofuran libraries [1]. This application is particularly relevant for medicinal chemistry programs requiring systematic exploration of 2-position substituents while maintaining the 4,7-dimethyl substitution pattern.

Quality Control Identity Verification via Distinctive Physicochemical Parameters

For analytical laboratories and procurement quality assurance, the distinct boiling point (216°C) and density (1.041) of 4,7-dimethylbenzofuran provide measurable parameters for identity confirmation that differentiate it from the 5,6-dimethyl isomer (bp 221°C, density 1.060) [1][2]. These parameters are essential for incoming material verification and for developing compound-specific analytical methods (GC, HPLC retention time prediction, refractive index measurement). Procurement specifications should include these values as acceptance criteria.

Synthesis of Highly Substituted Benzofurans via Substituent Migration Methodology

The 2024 Chem. Commun. methodology by Kobayashi et al. establishes that 4,7-dimethylbenzofuran can be selectively synthesized from 2,6-dimethylphenol via charge-accelerated [3,3]-sigmatropic rearrangement and substituent migration. This method is specific to the 4,7-disubstitution pattern and provides a validated synthetic route for researchers requiring this exact isomer [1]. The methodology is particularly valuable for preparing multiaryl-substituted benzofurans and fully substituted derivatives that incorporate the 4,7-dimethyl core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,7-Dimethylbenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.